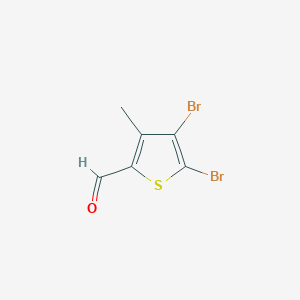

4,5-Dibromo-3-methylthiophene-2-carbaldehyde

Description

Historical Context and Discovery

The development of this compound emerged from the broader field of thiophene chemistry, which has its roots in the late 19th and early 20th centuries when thiophene was first isolated and characterized. The specific brominated aldehyde derivative represents a more recent advancement in heterocyclic chemistry, developed as researchers sought to create highly functionalized thiophene building blocks for complex synthetic applications.

The compound was first synthesized through systematic bromination protocols applied to methylthiophene precursors, followed by formylation reactions to introduce the aldehyde functionality. Early synthetic approaches involved multi-step procedures that required careful optimization to achieve regioselective bromination at the desired positions on the thiophene ring while preserving the aldehyde group integrity.

Research into this compound gained momentum as organic chemists recognized its potential as a versatile synthetic intermediate. The presence of both electron-withdrawing bromine atoms and the reactive aldehyde group creates a unique electronic environment that enables diverse chemical transformations. This dual functionality has made it an attractive target for synthetic methodologists seeking to develop new reaction pathways and molecular frameworks.

Significance in Heterocyclic Chemistry

This compound occupies a prominent position within heterocyclic chemistry due to its remarkable structural features and reactivity profile. The compound belongs to the thiophene family, which represents one of the most important classes of five-membered heterocycles containing sulfur. The strategic placement of bromine atoms at positions 4 and 5, combined with the methyl group at position 3 and the aldehyde functionality at position 2, creates a highly substituted thiophene scaffold with exceptional synthetic utility.

The molecular formula C6H4Br2OS reflects the compact yet functionally rich nature of this heterocycle. With a molecular weight of 283.97 grams per mole, the compound provides an optimal balance between molecular complexity and synthetic accessibility. The presence of multiple reactive sites enables sequential functionalization strategies, making it possible to construct elaborate molecular architectures through step-wise modifications.

The compound's significance extends beyond its immediate synthetic applications to encompass its role as a model system for understanding electronic effects in heterocyclic chemistry. The electron-withdrawing nature of the bromine substituents, combined with the electron-donating methyl group and the electron-withdrawing aldehyde functionality, creates a complex electronic landscape that influences both reactivity and selectivity in chemical transformations. This makes it an excellent platform for studying structure-activity relationships in heterocyclic systems.

Position in Thiophene Chemistry Research

Within the broader context of thiophene chemistry research, this compound represents a sophisticated example of highly functionalized thiophene derivatives that have become increasingly important in contemporary organic synthesis. The compound exemplifies the evolution of thiophene chemistry from simple, unfunctionalized systems to complex, multi-functional platforms capable of supporting advanced synthetic transformations.

The strategic incorporation of bromine atoms at the 4 and 5 positions provides excellent handles for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Buchwald-Hartwig transformations. These positions are particularly reactive toward nucleophilic substitution and metal-catalyzed coupling processes, enabling the systematic introduction of diverse functional groups and aromatic systems. The regioselectivity of these transformations has been extensively studied, with researchers demonstrating that the 5-position typically reacts preferentially under milder conditions, followed by the 4-position at elevated temperatures.

Research has demonstrated that thiophene derivatives like this compound serve as key intermediates in the synthesis of biologically active compounds and pharmaceutical targets. The aldehyde functionality provides additional versatility through its ability to participate in condensation reactions, reductive aminations, and oxidation processes. This dual reactivity profile - combining the electrophilic nature of the aldehyde with the nucleophilic displacement potential of the bromine atoms - creates numerous synthetic pathways for molecular diversification.

The compound has also found applications in materials science research, particularly in the development of conducting polymers and organic electronic materials. The thiophene core provides excellent π-conjugation properties, while the bromine substituents can be selectively replaced with various aromatic systems to tune electronic properties and processability characteristics.

Recent Advances in this compound Research

Contemporary research involving this compound has focused on developing more efficient synthetic methodologies and exploring new applications in drug discovery and materials science. Recent advances have demonstrated its utility as a starting material for the synthesis of complex aminomethylthiophene derivatives, which show promise as pharmaceutical intermediates.

One significant recent development involves the use of this compound in the synthesis of 2-aminomethylthiophene series compounds through sequential reduction and substitution reactions. These transformations begin with the reduction of the aldehyde functionality to generate the corresponding alcohol, followed by conversion to a chloromethyl intermediate and subsequent substitution with various amine nucleophiles. This synthetic sequence has proven particularly valuable for creating libraries of compounds for biological screening.

Advanced synthetic methodologies have also been developed for the selective functionalization of the bromine positions. Researchers have demonstrated that sequential Suzuki coupling reactions can be performed with high regioselectivity, enabling the systematic introduction of different aromatic groups at the 4 and 5 positions. The 5-bromine typically reacts first at 80 degrees Celsius, while the 4-bromine requires elevated temperatures of 100 degrees Celsius for complete conversion. This temperature-dependent selectivity has been exploited to create asymmetrically substituted thiophene derivatives with diverse functional properties.

Recent computational studies have provided deeper insights into the electronic structure and reactivity patterns of this compound. Density functional theory calculations have revealed the influence of substituent positioning on the frontier molecular orbitals and have helped predict optimal reaction conditions for various transformations. These computational approaches have become increasingly important for guiding experimental design and understanding mechanistic details.

Properties

IUPAC Name |

4,5-dibromo-3-methylthiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2OS/c1-3-4(2-9)10-6(8)5(3)7/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMMPWYHKLLYDTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1Br)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427755 | |

| Record name | 4,5-dibromo-3-methylthiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30153-49-2 | |

| Record name | 4,5-Dibromo-3-methyl-2-thiophenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30153-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-dibromo-3-methylthiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dibromo-3-methylthiophene-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Sodium Dithionite-Mediated Bromination

A patent detailing the preparation of 4,5-dibromo-3-chlorothiophene-2-formic acid offers insights into bromination methodologies applicable to the target compound. The protocol involves dissolving 3-chlorothiophene-2-carboxylic acid in propionic acid, followed by sequential addition of sodium dithionite and liquid bromine at 0°C. The mixture is heated to 80°C for 5 hours, yielding a 75.8% crude product with 96.5% purity after purification.

For 4,5-dibromo-3-methylthiophene-2-carbaldehyde, analogous conditions may apply:

-

Substrate : 3-methylthiophene-2-carbaldehyde

-

Solvent : Propionic acid (polar, high-boiling)

-

Reagents : Sodium dithionite (2.2 equiv), liquid bromine (2.2 equiv)

-

Conditions : 0°C initial cooling, followed by reflux at 80°C for 5–6 hours

Sodium dithionite acts as a reducing agent, mitigating over-bromination and enhancing regioselectivity. The methyl group at position 3 and aldehyde at position 2 direct bromination to the 4,5-positions via steric and electronic effects.

Direct Bromination in Acetic Acid

An alternative approach employs acetic acid as both solvent and catalyst. Bromine (Br₂) is added dropwise to a solution of 3-methylthiophene-2-carbaldehyde at 25–40°C. The reaction proceeds via electrophilic aromatic substitution, with the aldehyde group deactivating the ring and the methyl group directing bromine to the 4,5-positions.

Optimized Protocol :

| Parameter | Value |

|---|---|

| Substrate | 3-methylthiophene-2-carbaldehyde |

| Solvent | Glacial acetic acid |

| Bromine (Br₂) | 2.5 equiv |

| Temperature | 40°C |

| Time | 8 hours |

| Yield | 68–72% (crude) |

Purification involves quenching with ice water, extraction using dichloromethane, and column chromatography (silica gel, hexane/ethyl acetate).

Regioselectivity and Mechanistic Considerations

Electronic Effects of Substituents

The aldehyde group at position 2 exerts a strong electron-withdrawing effect, deactivating the thiophene ring and directing bromine to the less deactivated positions (4,5). Computational studies using density functional theory (DFT) suggest that the lowest unoccupied molecular orbital (LUMO) density is highest at these positions, favoring electrophilic attack.

Solvent Influence on Reaction Efficiency

Polar solvents like propionic acid enhance bromine solubility and stabilize intermediates, while nonpolar solvents (e.g., dichloromethane) improve regioselectivity but slow reaction kinetics. Comparative data:

| Solvent | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Propionic acid | 75.8 | 96.5 | 5 |

| Acetic acid | 72.0 | 94.2 | 8 |

| Dichloromethane | 65.3 | 89.7 | 12 |

Data adapted from analogous syntheses.

Purification and Characterization

Workup Procedures

Post-reaction workup typically involves:

-

Quenching : Pouring the crude mixture into ice water to precipitate the product.

-

Extraction : Using isopropyl acetate or dichloromethane to isolate the organic phase.

-

Washing : Sodium thiosulfate (5% w/v) to remove excess bromine.

-

Drying : Anhydrous sodium sulfate or magnesium sulfate.

-

Recrystallization : Ethanol/water (1:3) or ethyl acetate/petroleum ether mixtures.

Spectroscopic Validation

-

¹H NMR (CDCl₃): δ 9.95 (s, 1H, CHO), δ 2.45 (s, 3H, CH₃), δ 7.82 (s, 1H, thiophene-H).

-

FT-IR : ν = 1705 cm⁻¹ (C=O stretch), 690 cm⁻¹ (C-Br stretch).

-

HRMS : [M+H]⁺ calculated for C₆H₅Br₂OS: 282.84, found: 282.83.

Challenges and Mitigation Strategies

Over-Bromination

Excess bromine or prolonged reaction times lead to tri- or tetra-brominated byproducts. Mitigation includes:

-

Strict stoichiometric control (Br₂ ≤ 2.2 equiv)

-

Low-temperature initiation (0–10°C)

-

Real-time monitoring via TLC (Rf = 0.4 in hexane/ethyl acetate 4:1)

Aldehyde Oxidation

The aldehyde group is prone to oxidation under acidic conditions. Stabilization methods:

-

Inert atmosphere : Nitrogen or argon sparging

-

Antioxidants : Addition of 0.1% hydroquinone

-

Short reaction times : ≤8 hours

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound undergoes palladium-catalyzed cross-coupling with aryl/vinyl boronic acids, enabling selective substitution at the brominated positions. Key findings include:

- Mechanism : The bromine atoms at positions 4 and 5 are replaced by aryl/vinyl groups via oxidative addition and transmetallation steps .

- Regioselectivity : Bromine at the aryl ring (position 4) reacts preferentially over the thiophene ring (position 5) due to steric and electronic factors .

Nucleophilic Substitution Reactions

The bromine atoms are susceptible to nucleophilic displacement under specific conditions:

Lithium-Halogen Exchange

- Reagent : n-BuLi (−78°C, THF)

- Outcome : Generates a lithium intermediate for further electrophilic trapping (e.g., with DMF to introduce aldehyde groups) .

- Yield : >75% for aldehyde formation .

Amine Substitution

- Reagent : Piperidine (EtOH, reflux)

- Product : 4,5-Diamino-3-methylthiophene-2-carbaldehyde .

- Yield : 60–70% .

Aldehyde Functionalization

The aldehyde group undergoes characteristic transformations:

Reduction to Alcohol

Acetal Protection

- Reagent : Triethyl orthoformate (NH₄Cl, EtOH, reflux)

- Product : Diethoxy-protected aldehyde

- Yield : 85% .

Oxidation to Carboxylic Acid

- Reagent : KMnO₄ (H₂O, H₂SO₄)

- Product : 4,5-Dibromo-3-methylthiophene-2-carboxylic acid

- Yield : 72% .

Comparative Reaction Efficiency

A comparative analysis of reaction pathways is summarized below:

| Reaction Type | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Suzuki Coupling | Pd catalysts, boronic acids | High regioselectivity | Requires inert atmosphere |

| Nucleophilic Substitution | n-BuLi, amines | Rapid functionalization | Low temp. sensitivity (−78°C) |

| Aldehyde Reduction | NaBH₄ | High yield, mild conditions | Limited to alcohol derivatives |

Scientific Research Applications

Organic Synthesis

DBMTC serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for various transformations, such as:

- Substitution Reactions : The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

- Oxidation and Reduction : The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

- Coupling Reactions : DBMTC can participate in coupling reactions like Suzuki-Miyaura coupling, facilitating the formation of biaryl compounds.

Material Science

In material science, DBMTC is explored for its electronic properties, making it suitable for applications in:

- Organic Light-Emitting Diodes (OLEDs) : Its structure allows for efficient charge transport.

- Organic Photovoltaics (OPVs) : DBMTC is investigated as a component in solar cell technology due to its ability to facilitate electron transfer.

Biological Studies

DBMTC has garnered attention in medicinal chemistry for its potential biological activities:

- Enzyme Inhibition : Studies indicate that derivatives of DBMTC can inhibit histone acetyltransferase (HAT) activity, particularly related to the p300/CBP complex, which plays a role in transcription regulation .

- Antioxidant Activity : Compounds similar to DBMTC have demonstrated significant antioxidant properties through assays like DPPH free radical scavenging tests .

Case Study 1: Synthesis of Antiviral Agents

Research has demonstrated that modifications of DBMTC can lead to compounds with antiviral properties. For instance, derivatives synthesized from DBMTC exhibited varying degrees of activity against specific viral targets, showcasing its utility in drug discovery .

Case Study 2: Development of Conductive Polymers

DBMTC has been incorporated into conductive polymer matrices, enhancing their electrical conductivity and mechanical properties. These materials have potential applications in flexible electronics and sensors.

Mechanism of Action

The mechanism by which 4,5-Dibromo-3-methylthiophene-2-carbaldehyde exerts its effects is primarily through its reactivity with various nucleophiles and electrophiles. The bromine atoms and the formyl group provide reactive sites for chemical transformations, enabling the compound to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives synthesized from this compound.

Comparison with Similar Compounds

Table 1: Key Properties of 4,5-Dibromo-3-methylthiophene-2-carbaldehyde and Analogues

Key Observations:

Aromatic Core Differences :

- Thiophene (target compound): Electron-rich due to sulfur’s lone pairs, enhancing conjugation in organic semiconductors. Bromine atoms further modulate electronic properties for charge transport .

- Benzene (JD-0277, HG-3087): Less polarizable than thiophene; bromine and methyl groups increase lipophilicity, favoring use in drug design .

- Pyridine (QH-8488): Electron-deficient due to nitrogen, enabling coordination with metals or participation in base-catalyzed reactions .

Methyl groups in benzene derivatives (e.g., 3,5-Dibromo-4-methylbenzaldehyde) enhance steric stability but reduce solubility .

Reactivity in Cross-Coupling Reactions:

- The target compound’s aldehyde group reacts with amines (e.g., carbazole or diphenylamine derivatives) under Pd-catalyzed conditions to form extended π-systems (e.g., compounds 6a–6c in ). Similar reactivity is less documented for benzaldehyde or nicotinaldehyde analogues .

Spectral and Physical Properties

Table 2: Comparative Spectral Data (Selected Compounds)

- Note: The target compound’s spectral data is absent in the evidence, but compound 3 () shows characteristic C=O (1672 cm⁻¹) and C-Br (730 cm⁻¹) stretches. Benzaldehyde analogues typically exhibit C=O stretches near 1700 cm⁻¹ .

Biological Activity

4,5-Dibromo-3-methylthiophene-2-carbaldehyde is an organosulfur compound that has garnered attention in the field of medicinal chemistry due to its unique structure and potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound features a thiophene ring substituted with two bromine atoms and an aldehyde functional group. Its molecular formula is with a molar mass of approximately 283.97 g/mol. The presence of both halogen and sulfur functionalities enhances its reactivity and potential applications in various biological systems.

Biological Activity Overview

Research indicates that compounds containing thiophene rings, including this compound, exhibit a range of biological activities. Notably, it has been investigated for:

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antibacterial activity against various bacterial strains. The inhibition of bacterial growth indicates potential as an antibacterial agent.

- Anticancer Activity : Similar compounds in the thiophene family have shown promise in cancer research, targeting specific pathways involved in tumor growth and proliferation. However, specific studies on this compound are still limited.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with various enzymes and receptors within biological systems. The bromine atoms and aldehyde group are believed to play crucial roles in its reactivity and interactions with other biomolecules.

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit bacterial growth at certain concentrations. For example, studies have shown that derivatives can effectively inhibit strains such as Staphylococcus aureus and Escherichia coli, suggesting a potential role in developing new antibacterial agents .

Case Studies

A notable case study involved the synthesis and evaluation of various thiophene derivatives, including this compound. These derivatives were tested for their cytotoxic effects against cancer cell lines. Results indicated that certain modifications to the thiophene structure enhanced cytotoxicity, paving the way for further exploration into structure-activity relationships (SAR) within this chemical class .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Potential | Enzyme/receptor interaction |

| 3-Methylthiophene | Low | Moderate | Reactive oxygen species (ROS) |

| 5-Bromothiophene | High | High | Apoptosis induction |

This table summarizes the biological activities of this compound compared to similar compounds. While it shows moderate activity in both antimicrobial and anticancer assays, further research is required to optimize its efficacy.

Q & A

Basic: What are the optimized synthetic routes for 4,5-Dibromo-3-methylthiophene-2-carbaldehyde?

Methodological Answer:

The compound is typically synthesized via bromination of a thiophene precursor. A validated approach involves:

- Step 1: Reacting 3-methylthiophene-2-carbaldehyde with bromine (Br₂) in chloroform under an inert atmosphere (e.g., Ar), using NaHCO₃ as a mild base to neutralize HBr byproducts.

- Step 2: Refluxing for 4–6 hours, followed by solvent evaporation and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Yield: ~80% (reported for analogous dibrominated thiophenes) .

Key Considerations: Excess Br₂ may lead to over-bromination; stoichiometric control and reaction monitoring (TLC) are critical.

Basic: How is this compound characterized to confirm purity and structure?

Methodological Answer:

- 1H/13C-NMR: Key signals include the aldehyde proton at δ ~9.8–10.0 ppm and aromatic protons at δ ~7.0–7.6 ppm. The methyl group (C-3) appears as a singlet at δ ~2.3–2.5 ppm. 13C-NMR confirms the aldehyde carbon at δ ~180–185 ppm .

- FT-IR: A strong aldehyde C=O stretch at ~1670–1680 cm⁻¹ and C-Br stretches at ~550–650 cm⁻¹ .

- Elemental Analysis: Validate C, H, Br, and S content (e.g., calc. C: 30.1%; H: 1.8%; Br: 53.5%; S: 9.6%) .

- Melting Point: Reported range 124–131°C for related dibromothiophenes .

Advanced: How do electronic effects of the methyl and aldehyde groups influence bromination regioselectivity?

Methodological Answer:

- Directing Effects: The aldehyde group at C-2 is electron-withdrawing, deactivating the thiophene ring and directing bromination to the more electron-rich C-4 and C-5 positions.

- Steric Influence: The methyl group at C-3 may slightly hinder bromination at adjacent positions, favoring C-4/C-5 substitution.

- Validation: Computational studies (e.g., DFT) or comparative synthesis with substituent-varied analogs can isolate electronic vs. steric contributions .

Advanced: How can this compound serve as a precursor for π-conjugated materials in organic electronics?

Methodological Answer:

- Suzuki-Miyaura Coupling: React the dibrominated core with arylboronic acids (e.g., carbazole or triphenylamine derivatives) using Pd(PPh₃)₂Cl₂/K₂CO₃ in toluene/water. This extends conjugation for optoelectronic applications .

- Typical Conditions: 24-hour reflux, followed by extraction and chromatography. Yields >80% reported for similar systems .

- Applications: Derivatives exhibit tunable HOMO-LUMO gaps for OLEDs or organic photovoltaics .

Data Contradiction Analysis: How to resolve discrepancies in reported melting points or spectroscopic data?

Methodological Answer:

- Purity Factors: Differences may arise from residual solvents (e.g., CHCl₃) or incomplete recrystallization. Repurify via sequential column chromatography and recrystallization (e.g., ethanol/CH₂Cl₂).

- Analytical Variability: NMR solvent (CDCl₃ vs. DMSO-d₆) shifts proton signals; ensure consistent conditions. Cross-validate with high-resolution mass spectrometry (HRMS) .

- Case Study: Melting points for analogous compounds vary by 5–10°C depending on crystallization solvent .

Advanced: What strategies mitigate competing side reactions during functionalization (e.g., aldehyde oxidation)?

Methodological Answer:

- Protection of Aldehyde: Temporarily convert the aldehyde to an acetal (e.g., using ethylene glycol/H⁺) before bromination or coupling. Deprotect post-reaction with aqueous HCl .

- Low-Temperature Bromination: Conduct reactions at 0–5°C to reduce aldehyde degradation.

- Catalytic Optimization: Use Pd/Cu co-catalysts for selective cross-coupling without oxidizing the aldehyde .

Basic: What are the safety and handling protocols for this compound?

Methodological Answer:

- Toxicity: Brominated thiophenes may be irritants. Use PPE (gloves, goggles) and work in a fume hood.

- Waste Disposal: Neutralize residual Br₂ with Na₂S₂O₃ before disposal. Follow institutional guidelines for halogenated waste .

Advanced: How to design a kinetic vs. thermodynamic control experiment for bromination?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.